Diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol
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Description
“Diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol” is a complex organic compound. The presence of “Diazanium” suggests it contains a diazonium functional group, which is characterized by the structure R-N2+. The “(1R,2R)-1-phosphonatopropane-1,2-diol” part suggests the presence of a propane backbone with a phosphonate (R-PO3H2) group and two hydroxyl (OH) groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (1R,2R) notation indicates the absolute configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Diazonium compounds are known to participate in various reactions, often involving the replacement of the diazonium group with another group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like phosphonate and hydroxyl could make the compound polar and potentially soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3/t2-,3-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJPBZJVPXWZSO-MRWDTFSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H15N2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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